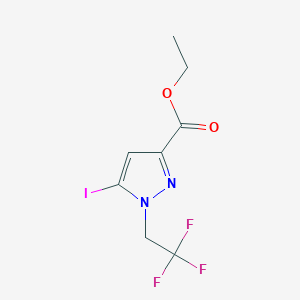![molecular formula C7H13ClF3NO2 B2761739 (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride CAS No. 1955474-01-7](/img/structure/B2761739.png)
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride” is a compound with the CAS Number: 1955474-01-7 . It has a molecular weight of 235.63 and its IUPAC name is (2,2,2-trifluoroethyl)-L-valine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.63 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mickevičienė et al. (2015) explored the synthesis of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids. These compounds exhibited notable antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against fungi like Candida tenuis and Aspergillus niger. This research highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Molecular Docking and Vibrational Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of butanoic acid. Their research indicated that these compounds could inhibit Placenta growth factor (PIGF-1), suggesting biological activities that could be significant in pharmacological contexts (Vanasundari et al., 2018).
Applications in NMR and Medicinal Chemistry
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, compounds related to (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid. These amino acids were used in model peptides, exhibiting distinct conformational preferences and were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthetic Applications
Sakakura et al. (1991) demonstrated the use of a related compound, Glufosinate, in the synthesis from 2-chloroethyl methylvinylphosphinate via hydroformylation–amidocarbonylation. This represents an application of such compounds in organic synthesis (Sakakura, Huang, & Tanaka, 1991).
Stereochemistry and Optical Studies
Miragaya et al. (2010) conducted a study on a compound synthesized from 3β-amino-cholic acid and its interaction with racemic 2-butanol. The research provides insights into the stereochemistry and chameleonic mimicry of such compounds (Miragaya et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJLQBCWRHTCM-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
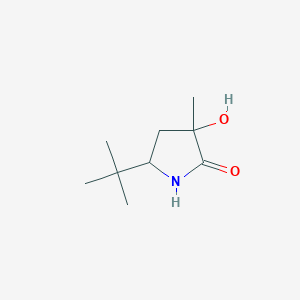

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2761660.png)
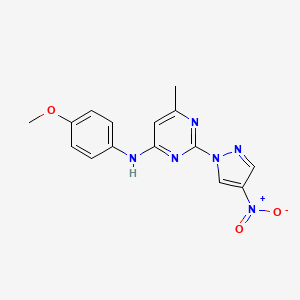
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)
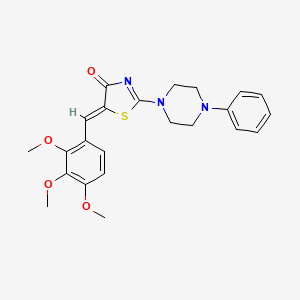
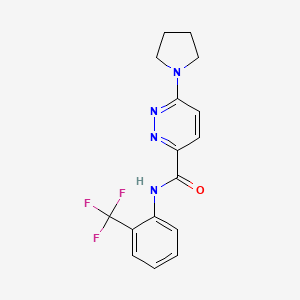

![4-(dibutylsulfamoyl)-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2761669.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)
![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)

